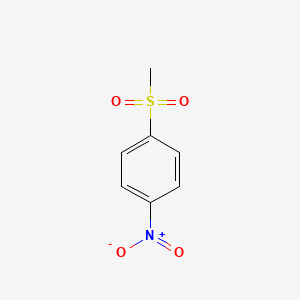

1-(Methylsulfonyl)-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87342. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONGBDXIFQIQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293128 | |

| Record name | 1-(Methylsulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-30-9 | |

| Record name | Methyl 4-nitrophenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Methylsulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulphonyl)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylsulfonyl)-4-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)-4-nitrobenzene is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a potent electron-withdrawing nitro group and a methylsulfonyl moiety, imparts unique reactivity that makes it a valuable precursor for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of drug discovery and development.

Physicochemical and Structural Properties

This compound is a crystalline solid with the molecular formula C₇H₇NO₄S and a molecular weight of 201.20 g/mol .[1] A summary of its key physical and structural properties is presented in Table 1.

Table 1: Physical and Structural Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2976-30-9 | [1] |

| Molecular Formula | C₇H₇NO₄S | [1] |

| Molecular Weight | 201.20 g/mol | [1] |

| Melting Point | 136-138 °C | |

| Boiling Point (Predicted) | 402.2 ± 37.0 °C | |

| Density (Predicted) | 1.406 ± 0.06 g/cm³ | |

| Appearance | Crystalline solid | |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁/c | [3] |

The crystal structure of this compound has been determined by X-ray crystallography, revealing a monoclinic system.[2][3] In the solid state, the nitro group is twisted out of the plane of the benzene ring by approximately 10.2°.[2]

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the oxidation of its thioether precursor, 4-(methylthio)nitrobenzene. This transformation can be effectively achieved using various oxidizing agents.

Experimental Protocol: Oxidation of 4-(Methylthio)nitrobenzene

This protocol describes a general procedure for the oxidation of 4-(methylthio)nitrobenzene to this compound using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).

Materials:

-

4-(Methylthio)nitrobenzene

-

Oxidizing agent (e.g., m-CPBA or KMnO₄)

-

Appropriate solvent (e.g., dichloromethane for m-CPBA, acetone/water for KMnO₄)

-

Sodium bicarbonate solution (for m-CPBA workup)

-

Sodium bisulfite solution (for KMnO₄ workup)

-

Magnesium sulfate or sodium sulfate (drying agent)

-

Silica gel for column chromatography (if necessary)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)nitrobenzene in the chosen solvent. Cool the solution in an ice bath.

-

Addition of Oxidant: Slowly add the oxidizing agent to the cooled solution. If using m-CPBA, it is typically added portion-wise as a solid. If using KMnO₄, a solution in water is added dropwise. The reaction is exothermic and the temperature should be maintained between 0 and 5 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is no longer visible.

-

Workup (m-CPBA): Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Workup (KMnO₄): Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms. Filter the mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

An alternative, though "unexpected," synthesis involves the oxidative decarboxylation of (4-nitrophenylsulfonyl)acetic acid using hydrogen peroxide in acetic anhydride.[2]

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' or two-doublet pattern for the aromatic protons due to the para-substitution. The protons ortho to the electron-withdrawing nitro group will be shifted downfield compared to those ortho to the methylsulfonyl group. A singlet corresponding to the three protons of the methyl group will also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals for the four distinct aromatic carbons and one signal for the methyl carbon. The carbon attached to the nitro group and the carbon attached to the sulfonyl group will be significantly deshielded.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 201. Key fragmentation patterns may include the loss of the methyl group (M-15), the nitro group (M-46), and the methylsulfonyl group (M-79).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. Strong stretching vibrations for the sulfonyl group should appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the presence of the strongly electron-withdrawing nitro and methylsulfonyl groups, which activate the aromatic ring towards nucleophilic attack and influence the reactivity of the functional groups themselves.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a key reaction for the derivatization of this molecule.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a key synthetic handle for further functionalization. This transformation is crucial for the synthesis of many pharmaceutical compounds.

Experimental Protocol: Reduction of the Nitro Group

Materials:

-

This compound

-

Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, or Fe/HCl)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Acid or base for workup (depending on the reducing agent)

-

Standard laboratory glassware

Procedure (using SnCl₂·2H₂O):

-

Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Workup: Cool the reaction mixture and neutralize with a solution of sodium hydroxide. Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 4-(methylsulfonyl)aniline can be further purified by recrystallization or column chromatography.

A variety of other reducing agents can also be employed, such as catalytic hydrogenation (H₂/Pd-C) or iron in acidic media.[4][5][6][7][8] The choice of reagent depends on the presence of other functional groups in the molecule.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds, particularly those with anti-inflammatory and analgesic properties.[9] The methylsulfonylphenyl moiety is a key structural feature in a class of selective cyclooxygenase-2 (COX-2) inhibitors.

The reduction of the nitro group to an aniline is a critical step in the synthesis of various sulfonamide-based drugs. For instance, the resulting 4-(methylsulfonyl)aniline can be a precursor to compounds analogous to Nimesulide, a selective COX-2 inhibitor.[9][10] The development of new COX-2 inhibitors often involves the synthesis of diaryl sulfones, a class of compounds for which this compound can serve as a key starting material.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a synthetically versatile compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important intermediate for the preparation of a wide range of functionalized molecules, including promising drug candidates. The experimental protocols and technical information provided in this guide are intended to support researchers and scientists in leveraging the full potential of this valuable chemical entity.

References

- Ma, D.-S. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2299.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Willis, M. C. (2013, October 8). Diaryl Sulfone Synthesis. ChemistryViews.

- Prasad, A. S., & Sharma, S. D. (2009). A practical large scale synthesis of nimesulide — A step ahead. Indian Journal of Chemistry - Section B, 48B(5), 756-758.

- Çevik, U. A., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. Bioorganic Chemistry, 106, 104478.

- Wikipedia. (2023, December 2). Reduction of nitro compounds.

- orthocresol. (2018, August 2). Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? Chemistry Stack Exchange.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant.

- Frostburg State University Chemistry Department. (2018, March 27). Reduction of nitrobenzene [Video]. YouTube.

- Singh, F. V., & Mangaonkar, S. R. (2018). An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene [PhI(OAc)₂] as catalyst in the presence of m-chloroperbenzoic acid provides 2-arylbenzofurans in good to excellent yields. Synthesis, 50(24), 4940-4948.

- Organic Chemistry Portal. (n.d.). KMnO4-Mediated Oxidation as a Continuous Flow Process.

Sources

- 1. This compound | C7H7NO4S | CID 258434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylsulfonyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1-(Methylsulfinyl)-4-nitrobenzene | 940-12-5 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]

1-(methylsulfonyl)-4-nitrobenzene CAS number and identifiers

An In-Depth Technical Guide to 1-(Methylsulfonyl)-4-nitrobenzene

Introduction

This compound is a versatile aromatic compound of significant interest to the scientific community, particularly those in synthetic organic chemistry, materials science, and drug discovery. Characterized by a benzene ring substituted with a methylsulfonyl group and a nitro group at the para position, its chemical architecture imparts unique reactivity. The strong electron-withdrawing nature of both substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution and modifies the reactivity of the functional groups themselves. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, applications, and safety protocols.

Part 1: Chemical Identity and Identifiers

Precise identification is critical in research and development. This compound is cataloged across numerous chemical databases and inventories. The following table summarizes its primary identifiers.[1][2][3][4][5]

| Identifier Type | Data |

| CAS Number | 2976-30-9[1][2][3][4][5] |

| IUPAC Name | 1-methylsulfonyl-4-nitrobenzene[3] |

| Molecular Formula | C₇H₇NO₄S[1][2][3][6] |

| Molecular Weight | 201.20 g/mol [2][3][6] |

| Synonyms | Methyl 4-nitrophenyl sulfone, Methyl p-nitrophenyl sulfone, 4-(Methylsulfonyl)nitrobenzene, 4-Nitrophenyl methyl sulfone[3][4][5] |

| InChI | InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3[3] |

| InChIKey | XONGBDXIFQIQBN-UHFFFAOYSA-N[3] |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)[O-][3] |

| EC Number | 640-494-0[3] |

| PubChem CID | 258434[3] |

Part 2: Physicochemical and Structural Properties

The physical and structural characteristics of a compound dictate its behavior in chemical reactions and biological systems. This compound is a solid at room temperature with defined crystalline properties.

| Property | Value |

| Melting Point | 136-138 °C[5] |

| Boiling Point | 402.2 ± 37.0 °C (Predicted)[4][5] |

| Density | 1.406 ± 0.06 g/cm³ (Predicted)[5] |

| Appearance | Crystalline Solid |

| Solubility | Soluble in various organic solvents. |

| Crystal System | Monoclinic[6][7] |

| Space Group | P 2₁/c[7] |

Structural Insights: X-ray crystallography studies reveal that in its solid state, the nitro group is twisted by approximately 10.2° out of the plane of the benzene ring.[6][7] The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which link inversion-related molecules into dimers.[6][7] This structural arrangement is crucial for understanding its packing in the solid state and can influence its dissolution properties.

Part 3: Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, typically involving the oxidation of a corresponding thioether or the modification of a pre-functionalized benzene ring.

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic pathway starting from 4-nitrothiophenol.

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

An interesting, albeit unexpected, synthesis has been reported involving the oxidative decarboxylation of (4-nitrophenylsulfonyl)acetic acid.[6][7] This occurred during an attempt to oxidize 4-nitrophenylthioacetic acid with an excess of hydrogen peroxide.

Starting Materials:

-

4-Nitrophenylthioacetic acid

-

30% Aqueous Hydrogen Peroxide

-

Acetic Anhydride

Methodology:

-

Prepare 4-nitrophenylthioacetic acid via the nucleophilic reaction of 4-nitrothiophenol with chloroacetic acid under basic conditions.[6][7]

-

Dissolve the resulting 4-nitrophenylthioacetic acid (0.1 mol) in acetic anhydride (50 ml).

-

Carefully add 30% aqueous hydrogen peroxide (30 ml) to the solution. The use of excess peroxide is the causal factor for the subsequent decarboxylation.

-

The initial oxidation of the sulfide to a sulfone yields (4-nitrophenylsulfonyl)acetic acid.

-

Under the reaction conditions with excess oxidant, this intermediate undergoes decarboxylation to form the final product, this compound.[6][7]

-

The product can then be isolated and purified using standard techniques such as recrystallization.

Causality: The key to this specific synthesis is the lability of the bond between the sulfonyl group and the adjacent methylene group of the acetic acid moiety. The strong electron-withdrawing power of the 4-nitrophenylsulfonyl group facilitates the cleavage of the C-C bond and subsequent loss of CO₂, leading to the formation of the methyl sulfone.

Part 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block in multi-step syntheses. Its utility stems from the presence of two key functional groups that can be readily transformed.

-

Pharmaceutical Intermediate: The compound is a crucial intermediate in the synthesis of various pharmaceuticals.[8] The nitro group can be selectively reduced to an amine (-NH₂), a common functional group in many drug molecules that can be further derivatized. The methylsulfonyl group is a known pharmacophore present in several anti-inflammatory drugs (e.g., celecoxib, rofecoxib), where it often plays a role in binding to enzyme active sites. Its use as an intermediate in developing anti-inflammatory and analgesic drugs is a key application.[8]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as a precursor in the development of novel pesticides and herbicides.[8] The predictable reactivity of the nitro and sulfonyl groups allows for the systematic modification of the molecular scaffold to optimize biological activity against specific agricultural pests or weeds.

-

Organic Synthesis Reagent: The electron-deficient nature of the aromatic ring makes it activated for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide range of nucleophiles, making it a versatile tool for creating complex organic molecules with specific, desired properties.[8]

-

Materials Science: Researchers are exploring the use of this compound in the development of advanced materials, such as specialized polymers and coatings.[8] The polar nitro and sulfonyl groups can impart desirable properties like thermal stability or specific adhesion characteristics to the final material.

Part 5: Safety and Handling

As a research chemical, proper handling and storage of this compound are paramount to ensure laboratory safety.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS)[3][4]:

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

It may also be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332), though these classifications have a lower percentage of reporting notifications.[3]

Safe Handling and Storage Workflow

Caption: Recommended workflow for the safe handling and storage of the compound.

Recommended Safety Protocols

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Handling: Avoid creating dust. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[9] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, well-ventilated area.[9] Recommended storage temperature is often between 2-8°C.[5][10]

-

Spills: In case of a spill, cover drains and collect the material using appropriate methods (e.g., absorbents for solutions, careful sweeping for solids) and place it in a suitable container for disposal.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[11]

Conclusion

This compound is a compound of considerable utility in synthetic chemistry. Its well-defined physical properties, predictable reactivity, and role as a versatile intermediate make it a valuable tool for researchers in pharmaceuticals, agrochemicals, and materials science. Understanding its identifiers, synthetic routes, and particularly its safety profile is essential for its effective and responsible use in a research and development setting. This guide provides the foundational knowledge required to leverage the potential of this important chemical building block.

References

- Pharmaffiliates. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258434, this compound.

- Ma, D. S., & Xia, J. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2299.

- International Union of Crystallography. (2008). 1-Methylsulfonyl-4-nitrobenzene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 287370, 1-(Methanesulfonylmethyl)-4-nitrobenzene.

- LookChem. (n.d.). This compound | CAS No.2976-30-9 Synthetic Routes.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound CAS#: 2976-30-9 [m.chemicalbook.com]

- 3. This compound | C7H7NO4S | CID 258434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | 2976-30-9 [chemicalbook.com]

- 6. 1-Methylsulfonyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. chemimpex.com [chemimpex.com]

- 9. echemi.com [echemi.com]

- 10. 2976-30-9|this compound|BLD Pharm [bldpharm.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

crystal structure of 1-(methylsulfonyl)-4-nitrobenzene

An In-depth Technical Guide to the Crystal Structure of 1-(methylsulfonyl)-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (C₇H₇NO₄S). The document elucidates the molecular geometry, supramolecular architecture, and the intricate network of intermolecular interactions that govern the solid-state packing of this compound. Leveraging single-crystal X-ray diffraction data, we explore the synthesis, experimental procedure for structure determination, and the defining crystallographic parameters. A central focus is placed on the non-classical hydrogen bonding that results in the formation of centrosymmetric dimers, a key feature of the crystal lattice. This guide is intended to serve as an authoritative resource for scientists engaged in crystal engineering, materials science, and pharmaceutical development, where a profound understanding of molecular structure is paramount.

Introduction and Significance

This compound is an organic compound featuring two key functional groups: a methylsulfonyl group (-SO₂CH₃) and a nitro group (-NO₂) attached to a benzene ring at para positions. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the aromatic ring, making this molecule and its derivatives valuable synthons in organic chemistry and potential scaffolds in medicinal chemistry.

The precise three-dimensional arrangement of molecules in the solid state, or crystal structure, dictates the macroscopic properties of a material, including its melting point, solubility, stability, and bioavailability. For pharmaceutical compounds, different crystalline forms (polymorphs) can have profound implications for efficacy and safety. Therefore, a detailed characterization of the provides foundational knowledge for its potential applications and for the rational design of related functional materials. This guide offers an in-depth examination of its single-crystal structure, with a focus on the causal relationships between its molecular features and its crystalline architecture.

Molecular Geometry and Conformation

The molecular structure of this compound, as determined by X-ray crystallography, reveals key conformational features. The bond lengths and angles within the molecule are generally within normal, expected ranges for similar organic compounds[1][2].

A notable characteristic is the slight deviation from planarity. The nitro group is twisted relative to the plane of the benzene ring by a dihedral angle of 10.2 (5)°[1][2][3]. This torsion is a common feature in nitrobenzene derivatives and represents a balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the oxygen atoms of the nitro group and the adjacent aromatic hydrogen atom[4].

Caption: Molecular graph of this compound.

Experimental Determination of Crystal Structure

The structural data presented herein is derived from a single-crystal X-ray diffraction experiment. The trustworthiness of this data is underpinned by a robust and verifiable experimental and computational methodology.

Synthesis and Crystallization

The title compound was obtained unexpectedly through the decarboxylation of (4-nitrophenylsulfonyl)acetic acid.[1][2] The synthesis protocol is as follows:

Protocol: Synthesis of this compound

-

Step 1: Preparation of 4-Nitrophenylthioacetic Acid.

-

React chloroacetic acid (9.4 g, 0.1 mol) with 4-nitrothiophenol (15.5 g, 0.1 mol) under basic conditions to facilitate a nucleophilic substitution reaction.

-

-

Step 2: Oxidation and Decarboxylation.

-

Take the resulting 4-nitrophenylthioacetic acid (21.3 g, 0.1 mol).

-

Oxidize the thioether to a sulfone using 30% aqueous hydrogen peroxide (30 ml) in an acetic anhydride solution (50 ml).

-

The use of excessive hydrogen peroxide promotes the decarboxylation of the intermediate, (4-nitrophenylsulfonyl)acetic acid, yielding the final product, this compound.

-

-

Step 3: Crystallization.

-

Single crystals suitable for X-ray diffraction were grown from solution. While the specific solvent system for crystal growth is not detailed in the primary reference, slow evaporation from a suitable solvent like ethanol or ethyl acetate is a standard method for obtaining high-quality crystals of such compounds.

-

Single-Crystal X-ray Diffraction

Data collection was performed on a Rigaku R-AXIS RAPID diffractometer using molybdenum (Mo) Kα radiation (λ = 0.71073 Å) at a temperature of 291(2) K.[1][2] The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1]

Caption: Experimental workflow for crystal structure determination.

In-Depth Crystallographic Analysis

The belongs to the monoclinic system with the space group P 2₁/c. This space group is centrosymmetric and is common for organic molecules.[2] The unit cell contains four molecules (Z = 4).

Crystal Data and Structure Refinement

The fundamental crystallographic parameters are summarized in the table below. These data provide the quantitative basis for the structural analysis.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₇NO₄S | [1][2] |

| Formula Weight (Mᵣ) | 201.20 | [1][2] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P 2₁/c | [2] |

| a (Å) | 6.3765 (13) | [1][2] |

| b (Å) | 8.0411 (16) | [1][2] |

| c (Å) | 16.426 (3) | [1][2] |

| β (°) | 91.67 (3) | [1][2] |

| Volume (V) (ų) | 841.9 (3) | [1][2] |

| Z | 4 | [1][2] |

| Temperature (K) | 291 (2) | [1][2] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [2] |

| Reflections Collected | 7967 | [1][2] |

| Independent Reflections | 1933 | [1][2] |

| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.152 | [2] |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a specific and directional intermolecular interaction: a non-classical C—H···O hydrogen bond. In this structure, inversion-related molecules are linked together to form centrosymmetric dimers.[1][2][3]

This interaction occurs between a hydrogen atom on the phenyl ring (C3—H2) of one molecule and an oxygen atom of the nitro group (O4) of a neighboring molecule. The geometry of this hydrogen bond is as follows: the H···O distance is 2.65 Å, the D···A distance is 3.462 (5) Å, and the D—H···A angle is 147°.[1]

This specific pairing creates a characteristic supramolecular synthon known as an R²₂(10) ring motif.[1][2][3] The notation indicates that the ring is formed by two donor (D) and two acceptor (A) atoms, and the ring itself is composed of 10 atoms. The formation of these robust dimers is the primary organizing principle in the crystal lattice.

Caption: R²₂(10) motif formation in this compound.

These dimeric units then pack into a three-dimensional lattice. While the primary interaction is the C-H···O hydrogen bond, other weaker, non-specific van der Waals forces and potential π-π stacking interactions, though not explicitly detailed in the reference literature, contribute to the overall stability of the crystal structure. The study of such interactions is critical for understanding polymorphism and for designing crystals with desired properties[5][6].

Conclusion

The is characterized by a monoclinic P 2₁/c space group. The molecule exhibits a slight non-planar conformation, with the nitro group twisted from the benzene ring plane. The dominant feature of the crystal packing is the formation of centrosymmetric dimers through non-classical C—H···O hydrogen bonds, creating a robust R²₂(10) supramolecular synthon. This detailed structural knowledge provides a crucial foundation for any future work involving this compound, from its use in chemical synthesis to its potential development in materials science and pharmacology. The self-validating nature of the high-quality crystallographic data ensures a reliable basis for computational modeling and the prediction of physical properties.

References

- Ma, D.-S. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2299. [Link]

- Ma, D.-S. (2008). 1-Methylsulfonyl-4-nitrobenzene.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 258434, this compound. [Link]

- American Elements. 1-[(Ethanesulfonyl)methyl]-4-nitrobenzene. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 287370, 1-(Methanesulfonylmethyl)-4-nitrobenzene. [Link]

- Wu, Q.-A., Fang, W.-M., Luo, D.-W., & Xu, Z.-Y. (2007). 1-Methyl-4-methylsulfonyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3169. [Link]

- Ma, D.-S. (2008). 1-Methyl-sulfon-yl-4-nitro-benzene.

- Vener, M. V., et al. (2012). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm, 14(10), 3596-3605. [Link]

- Krygowski, T. M., et al. (2020).

- Smith, D. G. A., et al. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(8), 084109. [Link]

- Gao, Y., et al. (2014). Crystal structure of 1-(4-nitrobenzylsulfinyl)-4-nitrobenzene, C13H10N2O5S. Zeitschrift für Kristallographie-New Crystal Structures, 229(1), 91-92. [Link]

- Siddiqui, H. L., et al. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2007(1), M528. [Link]

Sources

- 1. 1-Methylsulfonyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

spectroscopic data (NMR, IR, Mass Spec) for 1-(methylsulfonyl)-4-nitrobenzene

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Methylsulfonyl)-4-nitrobenzene

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 2976-30-9), a compound of interest in chemical synthesis and drug development.[1][2][3] As a bifunctional aromatic molecule, its structure presents a unique spectroscopic fingerprint. This document is intended for researchers and professionals who require a deep understanding of its characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and are designed to be self-validating for laboratory application.

Molecular Structure and Spectroscopic Implications

This compound possesses a molecular formula of C₇H₇NO₄S and a molecular weight of 201.20 g/mol .[4][5][6] The structure is characterized by a 1,4-disubstituted benzene ring bearing two powerful electron-withdrawing groups: a methylsulfonyl (-SO₂CH₃) group and a nitro (-NO₂) group. This electronic arrangement is the primary determinant of the molecule's spectroscopic behavior. The strong deshielding effect of these substituents significantly influences the chemical shifts of the aromatic protons and carbons, while the distinct vibrational modes of the sulfonyl and nitro moieties give rise to characteristic, strong absorptions in the infrared spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule. For this compound, the symmetry of the 1,4-substitution pattern simplifies the aromatic region of the spectra.

Proton (¹H) NMR Spectroscopy

Interpretation and Causality: The ¹H NMR spectrum is defined by the severe electronic deshielding imparted by the sulfonyl and nitro groups. This causes the aromatic protons to resonate at a significantly downfield position. Due to the molecule's symmetry, the four aromatic protons are chemically divided into two equivalent sets, creating a classic AA'BB' system that often appears as two distinct doublets. The protons ortho to the nitro group are expected to be the most deshielded, followed by those ortho to the sulfonyl group.[7][8] The three protons of the methyl group are equivalent and, being attached to the sulfonyl group, will appear as a sharp singlet, also at a downfield position compared to a typical methyl group.

Predicted Spectral Data:

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (ortho to -SO₂CH₃) | ~ 8.1 | d | 2H |

| H-3, H-5 (ortho to -NO₂) | ~ 8.4 | d | 2H |

| -SO₂CH ₃ | ~ 3.2 | s | 3H |

| Note: Predicted values are based on established substituent effects and data from similar compounds.[7][9] Actual values may vary based on solvent and experimental conditions. |

Carbon-13 (¹³C) NMR Spectroscopy

Interpretation and Causality: The proton-decoupled ¹³C NMR spectrum is expected to show four signals in the aromatic region and one in the aliphatic region. Due to symmetry, C-2 is equivalent to C-6, and C-3 is equivalent to C-5. The two quaternary carbons (C-1 and C-4), to which the substituents are attached, will also give distinct signals, often of lower intensity. The chemical shifts are governed by the same electron-withdrawing effects seen in the ¹H NMR spectrum, pushing all aromatic carbons downfield. The carbon atom attached to the nitro group (C-4) is expected to be significantly deshielded.[7]

Predicted Spectral Data:

| Carbon Designation | Predicted Chemical Shift (δ, ppm) |

| C -1 (-SO₂CH₃) | ~ 145 |

| C -2, C -6 | ~ 129 |

| C -3, C -5 | ~ 125 |

| C -4 (-NO₂) | ~ 151 |

| -SO₂C H₃ | ~ 45 |

| Note: Predicted values based on NMR prediction tools and literature data for substituted benzenes.[7][10][11] |

Infrared (IR) Spectroscopy

Interpretation and Causality: The IR spectrum provides definitive evidence for the presence of the key functional groups. The most prominent features will be the intense absorption bands from the nitro and sulfonyl groups. Aromatic nitro compounds characteristically display two strong stretching vibrations: an asymmetric stretch and a symmetric stretch.[12] Similarly, the sulfonyl group also exhibits strong asymmetric and symmetric stretching bands.

Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1600, ~1475 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~ 1530 - 1515 | Strong | Asymmetric NO₂ Stretch |

| ~ 1350 - 1340 | Strong | Symmetric NO₂ Stretch |

| ~ 1320 - 1300 | Strong | Asymmetric SO₂ Stretch |

| ~ 1160 - 1140 | Strong | Symmetric SO₂ Stretch |

| ~ 860 | Strong | C-H Out-of-Plane Bend (1,4-disubstitution) |

| Note: These are typical frequency ranges for the assigned functional groups.[13] |

Mass Spectrometry (MS)

Interpretation and Causality: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern, which serves as a molecular fingerprint. The molecular ion peak (M⁺˙) for this compound is expected at m/z 201, corresponding to its molecular weight.[4] The fragmentation is dictated by the stability of the aromatic ring and the nature of the substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[14]

Major Observed Fragments (GC-MS):

| m/z | Proposed Fragment | Identity |

| 201 | [C₇H₇NO₄S]⁺˙ | Molecular Ion (M⁺˙) |

| 186 | [C₇H₇NO₃S]⁺˙ | [M - O]⁺˙ |

| 139 | [C₇H₇O₂S]⁺ | [M - NO₂]⁺ |

| 122 | [C₆H₄O₂S]⁺˙ | [M - NO₂ - CH₃ - H]⁺˙ or [M - SO₂CH₃]⁺ |

| Data sourced from PubChem, corresponding to NIST GC-MS data.[4] |

graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];M [label="[C₇H₇NO₄S]⁺˙\nm/z = 201", fillcolor="#F1F3F4", style=filled]; F1 [label="[C₇H₇O₂S]⁺\nm/z = 139", fillcolor="#F1F3F4", style=filled]; F2 [label="[C₆H₄NO₂]⁺\nm/z = 122", fillcolor="#F1F3F4", style=filled];

M -> F1 [label="- NO₂"]; M -> F2 [label="- SO₂CH₃"]; }

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized yet robust protocols for obtaining the spectroscopic data described. Instrument parameters should be optimized for the specific machine in use.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 5 seconds to ensure full relaxation of aromatic protons.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like TMS (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software.

Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

The data is typically presented in terms of percent transmittance.

-

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, splitless or split mode.

-

Column: A standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the spectrum against a reference library (e.g., NIST).

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Pharmaffiliates. (n.d.). This compound.

- Ma, L. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2299.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2020). Table of Characteristic IR Absorptions.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.

- Stack Exchange. (2019). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Chemistry Stack Exchange.

- Govindaraju, V., Ramalingam, K., & Kalpana, R. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products....

Sources

- 1. rsc.org [rsc.org]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 4. This compound | C7H7NO4S | CID 258434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methylsulfonyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. CASPRE [caspre.ca]

- 11. Visualizer loader [nmrdb.org]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 1-(Methylsulfonyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-(methylsulfonyl)-4-nitrobenzene, a compound of interest in pharmaceutical and chemical research. This document delves into the physicochemical properties, solubility characteristics in various solvents, and stability under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed experimental protocols for solubility determination and a stability-indicating HPLC method are presented. Furthermore, potential degradation pathways are proposed based on the established chemistry of nitroaromatic compounds and sulfones. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this and structurally related molecules.

Introduction: Understanding this compound

This compound, also known as methyl p-nitrophenyl sulfone, is a nitroaromatic compound containing a sulfonyl functional group. Its chemical structure, characterized by an electron-withdrawing nitro group and a sulfonyl group attached to a benzene ring, imparts specific physicochemical properties that are critical to its behavior in various chemical and biological systems.

Chemical Structure:

-

IUPAC Name: 1-methylsulfonyl-4-nitrobenzene[1]

The presence of both the nitro and sulfonyl groups significantly influences the molecule's polarity, reactivity, and potential for intermolecular interactions, which in turn dictate its solubility and stability profiles. A thorough understanding of these characteristics is paramount for its application in areas such as organic synthesis and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are fundamental to predicting its behavior in different environments and for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₄S | [1][3] |

| Molecular Weight | 201.20 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | Inferred from typical properties of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| LogP (predicted) | 1.3 | [1] |

Solubility Profile

Predicted Solubility

Based on the structure of this compound, its solubility is expected to be as follows:

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic benzene ring counteracts the polarity of the sulfonyl and nitro groups. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |

| Acetone | Soluble | Polar aprotic solvent with a significant dipole moment.[6] |

| Acetonitrile | Soluble | Polar aprotic solvent commonly used in chromatography.[6] |

| Dichloromethane (DCM) | Soluble | A versatile organic solvent with moderate polarity.[4][5] |

| Ethyl Acetate | Soluble | A moderately polar solvent.[4][5] |

| Hexane | Insoluble | Nonpolar solvent, unlikely to dissolve the polar compound.[6] |

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure that a solid excess of the compound remains undissolved.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatically controlled shaker set at 25 °C.

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, a filter tip can be used.

-

For highly concentrated solutions, perform a serial dilution with the respective solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the prepared samples using a validated HPLC-UV method (a suggested method is detailed in Section 4.2).

-

Determine the concentration of this compound in each sample against a calibration curve prepared with known concentrations of the compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L for each solvent.

-

Stability Profile and Forced Degradation Studies

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are essential to identify the likely degradation pathways and to develop stability-indicating analytical methods.[7][8][9][10]

Proposed Forced Degradation Studies

The following forced degradation studies are proposed to assess the stability of this compound under various stress conditions.

Rationale: To evaluate the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions. While sulfones are generally stable to hydrolysis, the presence of the nitro group on the aromatic ring can influence the reactivity of the molecule.[11]

Protocol:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 80 °C for a specified period (e.g., 24 hours).

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 80 °C for a specified period (e.g., 24 hours).

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat at 80 °C for a specified period (e.g., 24 hours).

Rationale: To assess the stability of the compound in the presence of an oxidizing agent. The sulfur atom in the sulfonyl group is already in its highest oxidation state, but other parts of the molecule, such as the aromatic ring, could be susceptible to oxidation.[12][13][14]

Protocol:

-

Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and treat with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).

Rationale: To determine the compound's sensitivity to light. Nitroaromatic compounds are known to be susceptible to photodegradation.[15][16][17][18][19]

Protocol:

-

Expose a solution of the compound, as well as the solid compound, to UV light (e.g., 254 nm and 365 nm) and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark.

Rationale: To evaluate the stability of the compound at elevated temperatures. This provides insights into its thermal decomposition profile.[20][21][22]

Protocol:

-

Expose the solid compound to dry heat in an oven at a high temperature (e.g., 105 °C) for a specified period.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.

Proposed HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or a more specific wavelength determined by UV scan) |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8][23]

Potential Degradation Pathways

Based on the known chemistry of nitroaromatic compounds and sulfones, the following degradation pathways can be anticipated.

Caption: Potential degradation pathways of this compound.

-

Hydrolysis: Under harsh acidic or basic conditions, cleavage of the sulfone group or modification of the nitro group could occur, potentially leading to the formation of 4-nitrophenol.

-

Oxidation: The aromatic ring is susceptible to hydroxylation in the presence of strong oxidizing agents like hydrogen peroxide, particularly when catalyzed.[16][18]

-

Photolysis: Exposure to UV or visible light could induce photoreduction of the nitro group to a nitroso or amino group, or potentially lead to ring cleavage.[15][19]

-

Thermal Degradation: At high temperatures, decomposition of the molecule is expected, which could involve the loss of the nitro and sulfonyl groups and fragmentation of the aromatic ring.[20][21]

Experimental Workflow and Data Management

A systematic workflow is essential for the comprehensive evaluation of the solubility and stability of this compound.

Caption: Workflow for solubility and stability assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While some properties have been inferred from related structures, the provided experimental protocols offer a clear path for generating robust, empirical data. A thorough investigation following the outlined procedures will enable researchers to confidently handle and utilize this compound in their work, ensuring the integrity and reproducibility of their results. The proposed degradation pathways serve as a starting point for more detailed mechanistic studies.

References

- Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. (n.d.).

- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. (2005).

- Oxidation of sulfoxides to sulfones by hydrogen peroxide over Ti-containing zeolites. ResearchGate. (2001).

- Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. (2005).

- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. (2005).

- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. (2021).

- Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. ResearchGate. (2018).

- Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. (2017).

- Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. (2004).

- This compound. National Center for Biotechnology Information. (n.d.).

- Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. (2008).

- Biodegradation of p-nitrophenol by engineered strain. National Center for Biotechnology Information. (2021).

- This compound. PubChem. (n.d.).

- This compound. Pharmaffiliates. (n.d.).

- Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate. (2016).

- Stability indicating HPLC method development - a review. ResearchGate. (2015).

- Ultrasonic Degradation of p-Nitrophenol in the Presence of Additives at Pilot Scale Capacity. ResearchGate. (2021).

- Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. (2023).

- Stability-Indicating HPLC Method Development. vscht.cz. (n.d.).

- Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. Jetir.org. (n.d.).

- Sulfone. Wikipedia. (n.d.).

- Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98. PubMed. (2000).

- Will we ever be able to accurately predict solubility?. National Center for Biotechnology Information. (2023).

- 1-Methyl-4-nitrobenzene. ChemBK. (n.d.).

- Methyl-4-nitrobenzenesulfonate. PubChem. (n.d.).

- Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. National Center for Biotechnology Information. (2022).

- Is p-nitrophenol soluble in organic solvents?. ResearchGate. (2014).

- New Thermal Decomposition Pathway for TATB. ResearchGate. (2019).

- Which is the best organic solvent for nitrophenol solubility and extraction?. ResearchGate. (2024).

- Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ResearchGate. (2017).

- Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Semantic Scholar. (2010).

- Comparison of oxidative stability for various sulfones as electrolyte... ResearchGate. (2002).

- Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid. ijpsonline.com. (2021).

- Common Solvents Used in Organic Chemistry: Table of Properties. organicchemistrydata.org. (2020).

- The Thermal Decomposition of Nitrocellulose. ResearchGate. (2001).

Sources

- 1. This compound | C7H7NO4S | CID 258434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 2976-30-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. [PDF] Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine | Semantic Scholar [semanticscholar.org]

- 10. journaljpri.com [journaljpri.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. web.vscht.cz [web.vscht.cz]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(Methylsulfonyl)-4-nitrobenzene

Abstract

1-(Methylsulfonyl)-4-nitrobenzene is a quintessential example of a highly activated aromatic system, pivotal for research in medicinal chemistry and materials science. Its unique electronic landscape is dictated by the synergistic electron-withdrawing effects of the para-substituted methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups. This guide provides a comprehensive analysis of the molecule's electronic structure, delineating its electrophilic and nucleophilic centers. We will explore the underlying principles of inductive and resonance effects that govern its reactivity, with a primary focus on its susceptibility to Nucleophilic Aromatic Substitution (SₙAr). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its chemical behavior and providing a validated experimental protocol to demonstrate its reactivity.

Introduction and Molecular Overview

This compound (C₇H₇NO₄S) is an aromatic compound featuring a benzene ring simultaneously substituted with two of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[1] The strategic para-disposition of the methylsulfonyl and nitro moieties creates a profoundly electron-deficient aromatic ring, rendering it an exceptional substrate for specific classes of chemical reactions. Understanding the distribution of electron density within this molecule is paramount to predicting its reactivity and harnessing it for targeted chemical synthesis.

| Property | Value | Source |

| IUPAC Name | 1-methylsulfonyl-4-nitrobenzene | [2] |

| Molecular Formula | C₇H₇NO₄S | [3] |

| Molecular Weight | 201.20 g/mol | [2] |

| CAS Number | 2976-30-9 | [3] |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)[O-] | [2] |

This guide will dissect the electronic architecture of this compound to identify its reactive sites, substantiated by mechanistic principles and experimental evidence.

Analysis of Electronic Structure and Site Reactivity

The reactivity of a molecule is a direct consequence of its electronic landscape. In this compound, the two substituents collaboratively pull electron density from the benzene ring, but they do so through distinct and synergistic mechanisms.

The Dominance of Electron-Withdrawing Effects

-

Nitro Group (-NO₂): This group is a classic and potent EWG, exerting its influence through two primary modes:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the attached carbon atom through the sigma bond framework.[4]

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these carbons.[5][6]

-

-

Methylsulfonyl Group (-SO₂CH₃): This group is also a powerful EWG, primarily due to:

-

Inductive Effect (-I): The two highly electronegative oxygen atoms double-bonded to the sulfur atom create a strong dipole, withdrawing electron density from the sulfur and, consequently, from the aromatic ring.[7]

-

Resonance Effect (-M): The sulfur atom can expand its valence shell to accommodate more than eight electrons, allowing it to participate in resonance and withdraw electron density from the ring's π-system. This delocalization further deactivates the ring.

-

The combination of these effects results in a highly electron-poor (electrophilic) aromatic system.

Identification of Electrophilic Sites

An electrophilic site is an electron-deficient region of a molecule susceptible to attack by a nucleophile.

-

Aromatic Ring Carbons: The primary electrophilic sites are the carbon atoms of the benzene ring. Due to the strong deactivating effects of both substituents, the entire ring has a low electron density. The positions ortho to the nitro group (C2, C6) and ortho to the methylsulfonyl group (C3, C5) are particularly electron-poor and thus highly susceptible to nucleophilic attack.

-

Sulfur Atom: The sulfur atom of the methylsulfonyl group is also an electrophilic center, as it is bonded to two highly electronegative oxygen atoms.

Identification of Nucleophilic Sites

A nucleophilic site is an electron-rich region capable of donating an electron pair to an electrophile.

-

Oxygen Atoms: The most prominent nucleophilic sites in this compound are the oxygen atoms of both the nitro and methylsulfonyl groups. These atoms possess lone pairs of electrons and carry a partial negative charge, making them capable of acting as Lewis bases or hydrogen bond acceptors.

Caption: Electrophilic and nucleophilic centers in this compound.

Chemical Reactivity: The Paradigm of Nucleophilic Aromatic Substitution (SₙAr)

The profound electron deficiency of the aromatic ring makes this compound and its derivatives exceptionally reactive towards strong nucleophiles via the Nucleophilic Aromatic Substitution (SₙAr) mechanism. This pathway is distinct from the more common electrophilic aromatic substitution seen in electron-rich benzenes.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism:

-

Addition Step: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[8][9] This step temporarily breaks the aromaticity of the ring. The stability of this intermediate is the kinetic linchpin of the reaction.

-

Elimination Step: The leaving group (typically a halide or other good leaving group) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The presence of strong EWGs like -NO₂ and -SO₂CH₃ is critical because they stabilize the negative charge of the Meisenheimer complex through resonance.[10][11] This stabilization is most effective when the groups are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized directly onto the electronegative atoms of the EWG.[12][13]

Caption: Generalized workflow for the Addition-Elimination SₙAr mechanism.

Experimental Protocol: SₙAr on an Activated Aryl System

To provide a practical context for the principles discussed, this section details a self-validating protocol for conducting an SₙAr reaction. While this compound itself lacks a leaving group, its derivatives are prime substrates. We will use 1-chloro-4-(methylsulfonyl)-2-nitrobenzene as a representative substrate, which is structurally analogous and highly activated for this transformation.

Objective: To synthesize 1-(methylsulfonyl)-4-nitro-2-(piperidin-1-yl)benzene via nucleophilic aromatic substitution, demonstrating the high electrophilicity of the activated aromatic ring.

Materials & Reagents:

| Reagent/Material | Formula/CAS | M.W. | Quantity |

| 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene | C₇H₆ClNO₄S / 4100-24-3 | 235.64 | 236 mg (1.0 mmol) |

| Piperidine | C₅H₁₁N / 110-89-4 | 85.15 | 109 mg (1.2 mmol) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ / 584-08-7 | 138.21 | 276 mg (2.0 mmol) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS / 67-68-5 | 78.13 | 5 mL |

| Ethyl Acetate | C₄H₈O₂ / 141-78-6 | 88.11 | For extraction |

| Brine (Saturated NaCl) | NaCl / 7647-14-5 | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ / 7487-88-9 | 120.37 | For drying |

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (236 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

-

Solvent and Reagent Addition: Add 5 mL of DMSO to the flask, followed by the dropwise addition of piperidine (109 mg, 1.2 mmol) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80°C in an oil bath and stir for 4 hours.

-

Causality Insight: Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex. K₂CO₃ acts as a base to neutralize any generated HCl, driving the reaction to completion. DMSO is an excellent polar aprotic solvent for SₙAr reactions, effectively solvating the ions involved.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield the pure product.

-

Self-Validation: The success of this protocol validates the core principle: the strong electron-withdrawing nature of the nitro and methylsulfonyl groups activates the C-Cl bond at the ortho position for nucleophilic displacement.

Conclusion

The molecular architecture of this compound establishes it as a molecule with a highly polarized and reactive electronic landscape. The synergistic and powerful electron-withdrawing capabilities of the para-oriented nitro and methylsulfonyl groups render the aromatic ring carbons as prime electrophilic sites . Conversely, the oxygen atoms of these substituents act as nucleophilic centers .

This electronic arrangement makes the molecule and its derivatives exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr) , a cornerstone reaction in modern organic synthesis. For professionals in drug development and materials science, a deep, mechanistic understanding of this reactivity is not merely academic; it is fundamental to the rational design of novel molecules and the optimization of synthetic pathways.

References

- Wikipedia. (n.d.). Nitro compound.

- Inagi, S. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3696.

- Wikipedia. (n.d.). Meisenheimer complex.

- Brainly. (2023). The nitro group (-NO2) is an electron-withdrawing group and can affect reactivity through resonance or the inductive effect.

- Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution.

- Szatylowicz, H., et al. (2015). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Structural Chemistry, 26, 1311–1321.

- MDPI. (n.d.). Stable Spirocyclic Meisenheimer Complexes.

- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

- The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube.

- Pearson. (n.d.). Explain how a nitro substituent on a benzene ring can facilitate a nucleophilic attack on the ortho and para positions.

- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

- Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.

- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

- BYJU'S. (n.d.). Nucleophilic aromatic substitution.

- Piguet, C., et al. (2010). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic Chemistry, 49(11), 5171-5186.

- Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing?. r/chemhelp.

- Boger, D. L., et al. (1993). CC-1065 functional analogues possessing different electron-withdrawing substituents and leaving groups: synthesis, kinetics, and sequence specificity of reaction with DNA and biological evaluation. Journal of Medicinal Chemistry, 36(26), 4172-4182.

- Ma, D. S., et al. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2299.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258434, this compound.

- Metaclarity. (2025). Electron withdrawing group: Significance and symbolism.

Sources